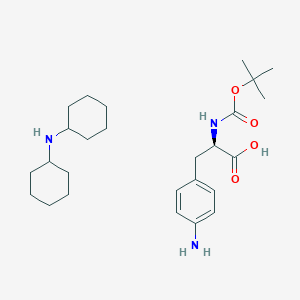
Dicyclohexylamine (R)-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexylamine ®-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an aminophenyl group, and a dicyclohexylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylamine ®-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. One common method involves the use of tert-butoxycarbonyl chloride (Boc-Cl) to protect the amino group, followed by coupling with the appropriate aminophenyl and dicyclohexylamine derivatives under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclohexylamine ®-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as tert-butyl hydroperoxide (TBHP), reducing agents like sodium borohydride (NaBH4), and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butyl peresters, while reduction can lead to the formation of amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Dicyclohexylamine ®-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of Dicyclohexylamine ®-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modify the activity of enzymes and receptors, leading to changes in cellular processes. The Boc protecting group plays a crucial role in stabilizing the compound and preventing unwanted side reactions during its interaction with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicyclohexylcarbodiimide (DCC): Used as a coupling reagent in peptide synthesis.
tert-Butoxycarbonyl (Boc)-protected amino acids: Commonly used in peptide synthesis to protect amino groups.
Aminophenyl derivatives: Utilized in various chemical and biological applications.
Uniqueness
Dicyclohexylamine ®-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate is unique due to its combination of structural features, including the Boc protecting group, aminophenyl group, and dicyclohexylamine moiety. This combination imparts specific reactivity and stability, making it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C26H43N3O4 |
|---|---|
Molekulargewicht |
461.6 g/mol |
IUPAC-Name |
(2R)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C14H20N2O4.C12H23N/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18);11-13H,1-10H2/t11-;/m1./s1 |
InChI-Schlüssel |
WMGFKMKCDKGPEU-RFVHGSKJSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)N)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


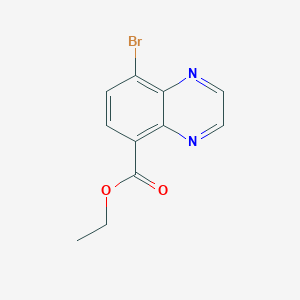
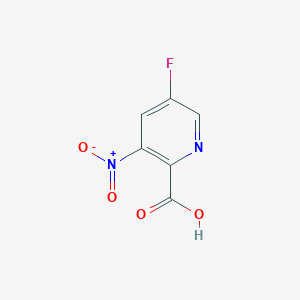
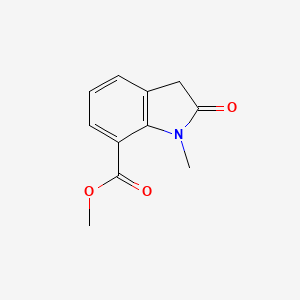
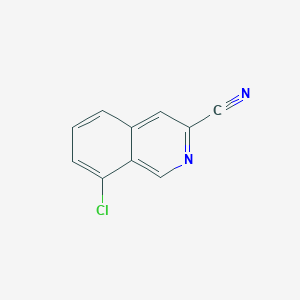
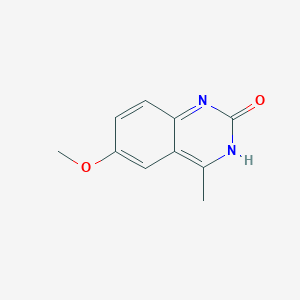
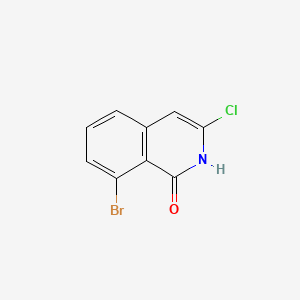
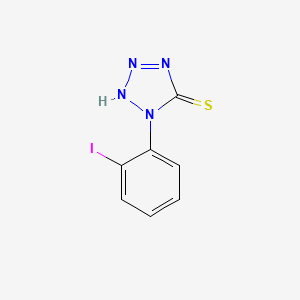
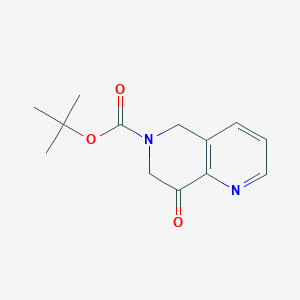
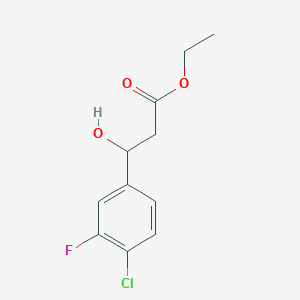
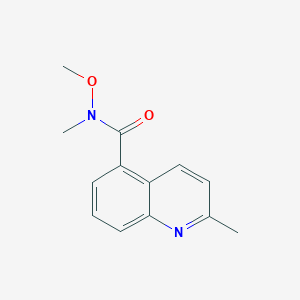
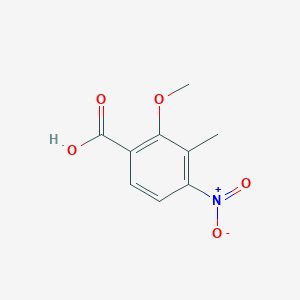
![6-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13671100.png)


